silane CAS No. 132410-71-0](/img/structure/B14264288.png)
[2,6-Dimethyl-4-(prop-2-en-1-yl)phenoxy](trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-4-(prop-2-en-1-yl)phenoxysilane: is a chemical compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a phenoxy group substituted with dimethyl and prop-2-en-1-yl groups, bonded to a trimethylsilane moiety. Its distinct structure makes it a subject of interest in synthetic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-4-(prop-2-en-1-yl)phenoxysilane typically involves the reaction of 2,6-dimethyl-4-(prop-2-en-1-yl)phenol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
2,6-Dimethyl-4-(prop-2-en-1-yl)phenol+Trimethylsilyl chloride→2,6-Dimethyl-4-(prop-2-en-1-yl)phenoxysilane+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The phenoxy group in 2,6-Dimethyl-4-(prop-2-en-1-yl)phenoxysilane) can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield hydrogenated products.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as halides or alkoxides can react with the trimethylsilyl group in the presence of a catalyst.
Major Products:
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Hydrogenated phenoxy compounds.
Substitution: Various substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
Material Science: It can be incorporated into polymers or coatings to improve their thermal and chemical stability.
Biology:
Bioconjugation: The phenoxy group can be functionalized for bioconjugation applications, such as attaching biomolecules to surfaces or nanoparticles.
Medicine:
Drug Delivery: The compound’s unique structure allows it to be used in drug delivery systems, improving the solubility and bioavailability of therapeutic agents.
Industry:
Silane Coupling Agents: It can act as a coupling agent in the production of composite materials, enhancing the adhesion between different phases.
Wirkmechanismus
The mechanism of action of 2,6-Dimethyl-4-(prop-2-en-1-yl)phenoxysilane) involves its interaction with various molecular targets. The phenoxy group can participate in hydrogen bonding and π-π interactions, while the trimethylsilyl group provides steric protection and hydrophobicity. These properties enable the compound to modulate the activity of enzymes, receptors, or other biomolecules, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
- 2,6-Dimethyl-4-(prop-2-en-1-yl)phenoxysilane
- 2,6-Dimethyl-4-(prop-2-en-1-yl)phenoxysilane
- 2,6-Dimethyl-4-(prop-2-en-1-yl)phenoxysilane
Comparison:
- 2,6-Dimethyl-4-(prop-2-en-1-yl)phenoxysilane is unique due to its trimethylsilyl group, which provides greater steric protection and hydrophobicity compared to its dimethyl, ethyl, or phenyl analogs. This results in enhanced stability and reactivity in various chemical and biological applications.
Eigenschaften
CAS-Nummer |
132410-71-0 |
|---|---|
Molekularformel |
C14H22OSi |
Molekulargewicht |
234.41 g/mol |
IUPAC-Name |
(2,6-dimethyl-4-prop-2-enylphenoxy)-trimethylsilane |
InChI |
InChI=1S/C14H22OSi/c1-7-8-13-9-11(2)14(12(3)10-13)15-16(4,5)6/h7,9-10H,1,8H2,2-6H3 |
InChI-Schlüssel |
OGDQUAWJTKCLPB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1O[Si](C)(C)C)C)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


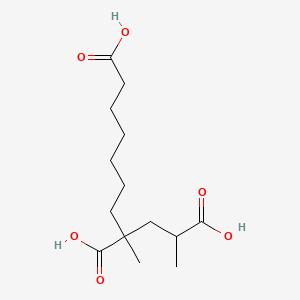
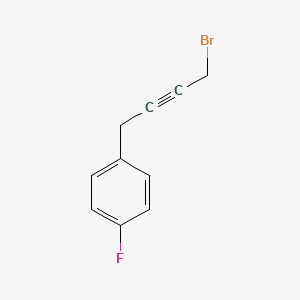


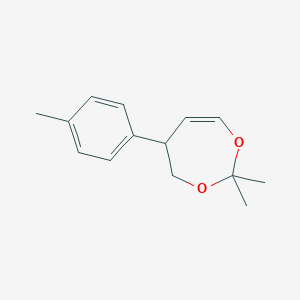
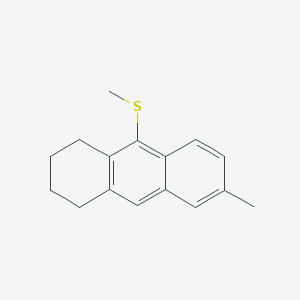

![2-(2-Ethoxy-2-oxoethyl)-1-methyl-2H-pyrrolo[1,2-a]pyrazin-5-ium bromide](/img/structure/B14264237.png)
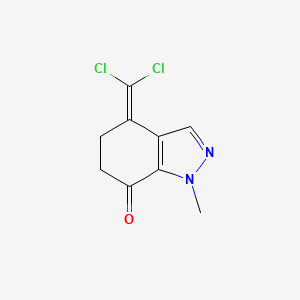

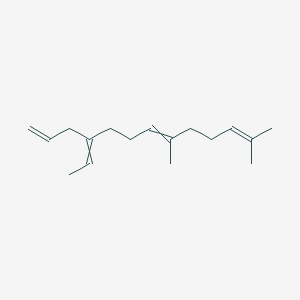

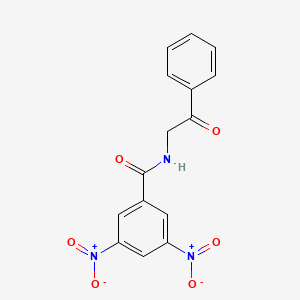
![N~1~,N~2~-Bis[1-(pyridin-2-yl)propan-2-yl]ethane-1,2-diamine](/img/structure/B14264299.png)
